molecular formula C29H39N3O B120975 N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea CAS No. 145131-52-8

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea

Katalognummer B120975
CAS-Nummer: 145131-52-8
Molekulargewicht: 445.6 g/mol
InChI-Schlüssel: ZIXVJZYHUWFENA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea, commonly known as BRD-7389, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. In recent years, BRD-7389 has gained attention as a potential therapeutic agent for the treatment of these diseases.

Wirkmechanismus

BRD-7389 targets the N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea family of proteins, which are involved in the regulation of gene expression. This compound proteins contain bromodomains, which bind to acetylated lysine residues on histone proteins, leading to the activation of gene expression. BRD-7389 binds to the bromodomain of this compound proteins, preventing their interaction with acetylated histones and inhibiting gene expression.
Biochemical and Physiological Effects:
BRD-7389 has been shown to have various biochemical and physiological effects. In cancer cells, BRD-7389 inhibits the expression of oncogenes and induces apoptosis, leading to the inhibition of cancer cell growth. In inflammatory cells, BRD-7389 inhibits the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In cardiomyocytes, BRD-7389 protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of BRD-7389 is its specificity for N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea proteins, which reduces off-target effects. Another advantage is its ability to penetrate cell membranes, making it a potential therapeutic agent for intracellular targets. However, one limitation of BRD-7389 is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

For BRD-7389 research include the development of more potent and selective N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea inhibitors, the investigation of the role of this compound proteins in various diseases, and the evaluation of the safety and efficacy of BRD-7389 in preclinical and clinical studies. Additionally, the potential use of BRD-7389 in combination with other therapeutic agents is an area of interest for future research.

Synthesemethoden

BRD-7389 can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexen-1-ol with 2,6-bis(1-methylethyl)phenyl isocyanate in the presence of a base catalyst. The resulting urea intermediate is then treated with a palladium catalyst to yield the final product, BRD-7389.

Wissenschaftliche Forschungsanwendungen

BRD-7389 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. BRD-7389 has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, BRD-7389 has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.

Eigenschaften

CAS-Nummer

145131-52-8

Molekularformel

C29H39N3O

Molekulargewicht

445.6 g/mol

IUPAC-Name

1-[2,6-di(propan-2-yl)phenyl]-3-[5-methyl-2-(1-methylindol-3-yl)hex-4-enyl]urea

InChI

InChI=1S/C29H39N3O/c1-19(2)15-16-22(26-18-32(7)27-14-9-8-11-25(26)27)17-30-29(33)31-28-23(20(3)4)12-10-13-24(28)21(5)6/h8-15,18,20-22H,16-17H2,1-7H3,(H2,30,31,33)

InChI-Schlüssel

ZIXVJZYHUWFENA-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC=C(C)C)C2=CN(C3=CC=CC=C32)C

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC=C(C)C)C2=CN(C3=CC=CC=C32)C

Synonyme

3-(2,6-dipropan-2-ylphenyl)-1-[5-methyl-2-(1-methylindol-3-yl)hex-4-en yl]urea

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.